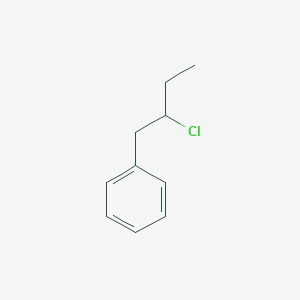

Benzene, (2-chlorobutyl)

CAS No.:

Cat. No.: VC14201119

Molecular Formula: C10H13Cl

Molecular Weight: 168.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl |

|---|---|

| Molecular Weight | 168.66 g/mol |

| IUPAC Name | 2-chlorobutylbenzene |

| Standard InChI | InChI=1S/C10H13Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |

| Standard InChI Key | YFUMWHCUTNQDCD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC1=CC=CC=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzene, (2-chlorobutyl) consists of a benzene ring covalently bonded to a four-carbon butyl chain, with a chlorine atom positioned on the second carbon of the alkyl group. The IUPAC name for this compound is 1-(2-chlorobutyl)benzene, and its structure can be represented by the SMILES notation CCC(Cl)Cc1ccccc1 . The chlorine atom introduces significant polarity to the molecule, while the benzene ring provides aromatic stability. This duality influences its solubility, reactivity, and intermolecular interactions.

Spectroscopic and Chromatographic Data

Gas chromatography data from the NIST WebBook indicates a retention index (RI) of 1232 on a non-polar OV-101 capillary column under nitrogen carrier gas conditions . The analysis utilized a temperature ramp from 60°C to 240°C at 4°C/min, with a column length of 25 m and diameter of 0.20 mm. These parameters are critical for identifying the compound in complex mixtures.

Table 1: Gas Chromatography Conditions for Benzene, (2-Chlorobutyl)

| Column Type | Active Phase | Retention Index | Temperature Ramp | Carrier Gas |

|---|---|---|---|---|

| Capillary | OV-101 | 1232 | 60°C to 240°C | N₂ |

Synthesis and Production Methods

Radical Chlorination of Alkyl Arenes

A primary synthetic route involves the radical chlorination of pre-existing alkyl benzene derivatives. Zenkevich (2001) demonstrated that chlorination of 4-phenyl-1-butene under cobalt-catalyzed conditions yields positional isomers, including (2-chlorobutyl)benzene . The reaction mechanism proceeds through the formation of a chloroalkyl radical, which abstracts a hydrogen atom from the substrate before recombining with the benzene ring.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Chlorinated Benzenes

| Compound | Formula | Key Features |

|---|---|---|

| Chlorobenzene | Simple monosubstituted derivative; limited reactivity | |

| 1-Chlorobutane | Aliphatic chloride; high volatility | |

| (3-Chloropropyl)benzene | Shorter alkyl chain; different chlorination position | |

| (2-Chlorobutyl)benzene | Balanced lipophilicity; versatile reactivity |

The extended alkyl chain in (2-chlorobutyl)benzene enhances lipophilicity compared to shorter-chain analogues, potentially improving membrane permeability in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume